Menthyl propionate

Description

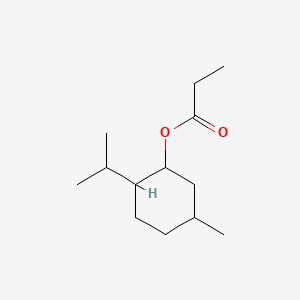

Structure

3D Structure

Properties

CAS No. |

86014-82-6 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) propanoate |

InChI |

InChI=1S/C13H24O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3 |

InChI Key |

PELLUIPPBKHUAB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1CC(CCC1C(C)C)C |

density |

0.918-0.923 |

physical_description |

Clear colorless liquid/fruity cool aroma |

solubility |

Practically insoluble to insoluble Sparingly soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of Menthyl Propionate

Established Synthetic Routes to Menthyl Propionate (B1217596)

The synthesis of menthyl propionate has been approached through several established chemical reactions. These methods primarily focus on the direct reaction of menthol (B31143) and propionic acid or its derivatives, often employing catalysts to enhance reaction rates and yields.

Catalytic Esterification of Propionic Acid with Menthol

The most common method for producing this compound is through the direct esterification of propionic acid with menthol. ceon.rs This reaction is typically catalyzed by an acid, such as sulfuric acid, to increase the reaction rate. ceon.rs The process involves heating a mixture of propionic acid and menthol in the presence of the catalyst. The reaction is reversible, and to drive the equilibrium towards the product side, water, a byproduct of the reaction, is often removed. wikipedia.org

One study investigated the use of cerium(IV) triflate as a catalyst for the esterification of various alcohols, including menthol, with carboxylic acids like propionic acid. oup.com This method demonstrated high yields under both solvent and solvent-free conditions. oup.com Another approach explored the use of a solid acid catalyst, which can simplify the purification process and reduce environmental impact by avoiding the use of corrosive mineral acids. A method for the catalytic synthesis of methyl propionate using a solid acid catalyst reported a yield of over 93%, highlighting the efficiency of such catalysts. google.com

Enzymatic catalysis offers a milder and more selective alternative to traditional chemical catalysis. Lipases, such as those from Candida rugosa and Candida cylindracea, have been successfully employed for the esterification of menthol with propionic acid. researchgate.net These enzymatic reactions can be performed under milder conditions and often exhibit high selectivity, which is particularly important when dealing with chiral molecules like menthol. researchgate.net For instance, the esterification of (-)-menthol with lauric acid catalyzed by a coated lipase (B570770) from Candida rugosa reached a 94% molar conversion after 6 hours. researchgate.net

Carboalkoxylation and Hydroesterification Reactions in this compound Synthesis

Carboalkoxylation and hydroesterification are powerful methods for the synthesis of esters from alkenes, carbon monoxide, and an alcohol. wikipedia.orgwikipedia.org While the direct synthesis of this compound from an alkene precursor using this method is not as commonly cited as direct esterification, the underlying principles are relevant. In a typical carboalkoxylation reaction, an alkene reacts with carbon monoxide and an alcohol in the presence of a metal catalyst, often based on palladium, to form an ester. wikipedia.orgresearchgate.net

Hydroesterification, a related process, involves the addition of a carboxylic acid to an alkene or alkyne. wikipedia.orgresearchgate.net For the synthesis of propionates, ethylene (B1197577) is a common starting material. The reaction of ethylene with carbon monoxide and an alcohol, such as menthol, in the presence of a suitable catalyst system would yield this compound. The Lucite Alpha process, for example, utilizes the hydroesterification of ethylene with methanol (B129727) and carbon monoxide to produce methyl propionate. scispace.com A similar strategy could be adapted for this compound synthesis. The catalyst system often consists of a palladium precursor, a phosphine (B1218219) ligand, and a Brønsted acid. researchgate.netresearchgate.net

Novel Synthetic Approaches Utilizing Carbon Dioxide Feedstock for this compound

In recent years, there has been a growing interest in utilizing carbon dioxide (CO2), an abundant and renewable C1 feedstock, for the synthesis of valuable chemicals. mdpi.comnih.gov This approach offers a more sustainable alternative to traditional methods that often rely on toxic and flammable carbon monoxide. scispace.com One novel strategy involves the ruthenium-catalyzed alkoxycarbonylation of olefins with CO2. scispace.comresearchgate.net While initially demonstrated for the synthesis of methyl propionate, this methodology could potentially be extended to produce this compound by substituting methanol with menthol. The process operates under supercritical conditions, which can enhance reaction rates and efficiency. scispace.comrsc.org A life cycle assessment of a similar process for methyl propionate production showed a significant reduction in global warming potential and ozone depletion potential compared to the conventional carbon monoxide-based process. scispace.comrsc.org

Another innovative, catalyst-free approach for the synthesis of methyl propionate has been reported, which could be conceptually adapted for this compound. rsc.orgdiva-portal.orgresearcher.life This method involves the reversible capture of CO2 by an organic superbase, 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU), in the presence of methanol to form a switchable ionic liquid. rsc.orgdiva-portal.org This ionic liquid then reacts with propionic anhydride (B1165640) to yield methyl propionate with a high yield of 85%. rsc.orgdiva-portal.org The DBU can be recovered and reused, adding to the sustainability of the process. rsc.orgdiva-portal.org

Catalyst-Free Synthetic Strategies for this compound Formation

Another catalyst- and metal-free approach for the synthesis of various N-heterocyclic frameworks has been reviewed, and while not directly focused on this compound, the principles of catalyst-free domino reactions in aqueous media could inspire future research in ester synthesis. rsc.org A highly selective, catalyst-free synthesis of methyl propionate at room temperature has been achieved through a reversible CO2 capture approach using an organic superbase. rsc.orgdiva-portal.orgresearcher.life This method, which utilizes propionic anhydride as the acyl donor, achieved an 85% yield of methyl propionate. rsc.orgdiva-portal.org The concept could be extended to the synthesis of this compound by adapting the reaction conditions.

Stereoselective Synthesis and Chiral Control in this compound Production

The stereoselective synthesis of this compound is of significant interest due to the chiral nature of menthol, which exists as several stereoisomers. Controlling the stereochemistry of the final product is crucial, particularly in applications where specific stereoisomers exhibit desired properties. ijfans.org

One of the primary methods to achieve stereoselectivity is through the use of chiral auxiliaries. numberanalytics.com In the context of this compound synthesis, menthol itself can act as a chiral auxiliary. When racemic menthol is used in an esterification reaction, the different enantiomers can react at different rates, leading to a kinetic resolution. Enzymes, particularly lipases, are well-known for their ability to catalyze stereoselective reactions. researchgate.net For instance, the transesterification of (±)-menthol with propionic acid anhydride catalyzed by Candida rugosa lipase has been studied to understand the pressure dependence of its enantioselectivity. nih.gov The enantioselectivity (E) was found to decrease significantly with increasing pressure. nih.gov

The choice of catalyst is paramount in controlling the stereochemical outcome of a reaction. numberanalytics.com Chiral catalysts can create an asymmetric environment that favors the formation of one stereoisomer over another. ijfans.orgnumberanalytics.com While specific examples of chiral catalysts for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of asymmetric catalysis are broadly applicable. tmv.ac.in

Furthermore, reaction conditions such as temperature, solvent, and pressure can influence the stereoselectivity of a reaction. The study on Candida rugosa lipase demonstrated a clear relationship between pressure and enantioselectivity in the synthesis of this compound. nih.gov Optimizing these parameters is a key strategy for achieving high levels of stereocontrol. numberanalytics.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. tmv.ac.inslideshare.netkahedu.edu.in The synthesis of this compound can be evaluated and improved based on these principles.

Prevention of Waste: One of the core tenets of green chemistry is to prevent the generation of waste. acs.org Catalyst-free synthesis methods and reactions with high atom economy are particularly relevant in this context. rsc.orgdiva-portal.orgresearcher.lifeacs.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org

Use of Catalysis: Catalytic reagents are generally preferred over stoichiometric reagents because they can be used in small amounts and can be recycled and reused, thus minimizing waste. tmv.ac.inacs.org The use of enzymes (biocatalysis) in the synthesis of this compound is a prime example of applying this principle. researchgate.netresearchgate.net Enzymes are highly specific, can operate under mild conditions, and are biodegradable. researchgate.net Heterogeneous catalysts are also advantageous as they can be easily separated from the reaction mixture.

Use of Renewable Feedstocks: Menthol, derived from mint plants, is a renewable feedstock. Utilizing renewable resources is a key aspect of sustainable chemistry. tmv.ac.in Furthermore, the use of CO2 as a feedstock for the synthesis of propionates represents a significant step towards a more sustainable chemical industry by replacing fossil-fuel-based raw materials. mdpi.comnih.gov

Safer Solvents and Auxiliaries: The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Green solvents, such as water, supercritical fluids (like CO2), and ionic liquids, are being explored as alternatives to volatile organic compounds (VOCs). kahedu.edu.in The synthesis of this compound in solvent-free conditions or in greener solvents aligns with this principle. oup.com The use of deep eutectic solvents, which can be formed from the reactants themselves, also offers a solvent-free reaction environment. mdpi.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. researchgate.net The catalyst-free synthesis of methyl propionate at room temperature is a notable example of an energy-efficient process that could be adapted for this compound. rsc.orgdiva-portal.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact and contributing to a greener chemical industry.

Development of Environmentally Benign Catalytic Systems

The move towards green chemistry has spurred the development of environmentally benign catalytic systems for producing this compound, primarily through the esterification of menthol. A significant focus of this research has been the use of enzymes, which offer a sustainable alternative to traditional chemical catalysts.

Lipases, in particular, have been extensively studied for this purpose. These enzymes function under mild conditions and exhibit high selectivity, minimizing by-product formation. mdpi.com Lipase AY-30, derived from Candida cylindracea (also referred to as Candida rugosa), has been successfully used to catalyze the synthesis of this compound. medcraveonline.comresearchgate.net In one method, menthol is reacted with propionic anhydride in n-hexane, with the lipase enzyme facilitating the esterification. medcraveonline.com This enzymatic approach is considered a greener process compared to chemical methods that often require harsh conditions and less selective catalysts. medcraveonline.com

The choice of acyl donor—the source of the propionyl group—is a critical factor. Studies have compared the use of propionic acid with propionic anhydride for the lipase-catalyzed enantioselective esterification of racemic menthol. nih.gov While acid anhydrides show higher reactivity than their corresponding free acids, they can also be hydrolyzed by the lipase, which can complicate the reaction. nih.gov The stereoselective esterification of racemic menthol using acid anhydrides as acylating agents has been successfully achieved with lipase from Candida cylindracea. researchgate.net Research has shown that the lipase from Candida rugosa demonstrates a fairly high optical purity for the produced L-menthyl propionate when using propionic anhydride. google.com

The reaction medium also plays a role in these environmentally benign systems. Besides organic solvents like n-hexane and isooctane, research has explored organic solvent-free systems to further enhance the green credentials of the process. medcraveonline.comdss.go.thresearchgate.net For instance, the esterification of L-menthol (B7771125) with various fatty acids has been achieved in systems containing a high concentration of water, demonstrating the versatility of lipase catalysis. dss.go.th

Table 1: Enzymatic Catalysts for this compound Synthesis

| Enzyme/Catalyst | Source Organism | Reactants | Key Finding | Reference |

|---|---|---|---|---|

| Lipase AY-30 | Candida cylindracea | Menthol and Propionic Anhydride | Successfully synthesized this compound in n-hexane at 30°C. | medcraveonline.com |

| Lipase | Candida rugosa | (±)-Menthol and Propionic Anhydride | Achieved high optical purity (98% ee) of L-menthyl ester. | nih.gov |

| Lipase | Candida rugosa | (±)-Menthol and Propionic Anhydride | Yielded L-menthyl propionate with 95% enantiomeric excess (ee). | google.com |

Energy-Efficient Processes and Reaction Engineering for this compound

A major advantage of enzymatic synthesis is its energy efficiency, as reactions can be conducted under mild temperature and pressure conditions. mdpi.com The lipase-catalyzed synthesis of this compound, for example, is typically carried out at temperatures around 30°C, significantly reducing the energy consumption associated with conventional chemical processes that often require elevated temperatures. medcraveonline.comresearchgate.net

Process and reaction engineering strategies have been developed to optimize efficiency and overcome challenges inherent in these biocatalytic systems. One such challenge when using propionic anhydride is the potential for enzyme deactivation due to high concentrations of the anhydride. nih.gov To mitigate this, a semi-batch reaction system has been proposed where propionic anhydride is fed continuously into the reactor. nih.gov This approach was shown to shorten the reaction time by half for the esterification of dl-menthol, enhance enzyme stability, and maintain a high optical purity of the L-menthyl ester product (>98% ee). nih.gov

Another advanced process involves the use of a nonionic reverse micellar system within an ultrafiltration membrane reactor. researchgate.net This setup allows for the continuous production of the ester while retaining the enzyme-containing reverse micelles, which can then be separated and reused. researchgate.net This method is particularly promising for large-scale applications due to its potential for continuous operation and enzyme recycling. researchgate.net

The optimization of various reaction parameters is crucial for maximizing process efficiency. Research into the lipase-catalyzed esterification of menthol has investigated the effects of enzyme load, the molar ratio of substrates, and reaction temperature to determine the optimal conditions for achieving high conversion rates and yields. dss.go.thresearchgate.net For the synthesis of l-menthyl esters using Candida rugosa lipase, reaction conditions were optimized to a menthol/fatty acid molar ratio of 1:3 and a temperature of 30°C, achieving esterification extents of up to 96% in 24 hours. dss.go.th

Table 2: Process Optimization for this compound Synthesis

| Process/Strategy | Description | Advantage | Reference |

|---|---|---|---|

| Mild Reaction Conditions | Enzymatic reactions are conducted at low temperatures (e.g., 30°C). | Reduced energy consumption compared to traditional chemical synthesis. | medcraveonline.comresearchgate.net |

| Semi-batch Reaction | Continuous feeding of propionic anhydride into the reactor. | Shortens reaction time, enhances enzyme stability, and maintains high product purity. | nih.gov |

| Membrane Reactor | Use of an ultrafiltration unit to retain and reuse the enzyme. | Enables continuous processing and enzyme recycling for large-scale applications. | researchgate.net |

Chemical Functionalization and Derivatization of this compound Analogs

This compound is itself a functionalized derivative of menthol, created through esterification. The scientific literature predominantly focuses on the synthesis of this compound and other similar menthyl esters, rather than on the subsequent chemical functionalization of the this compound molecule itself.

The synthesis of menthyl ester analogs, such as menthyl butyrate (B1204436) and menthyl laurate, has been explored, often in the context of the enantioselective capabilities of lipases. google.com For example, the lipase AY-30 from Candida rugosa has been shown to catalyze the reaction of racemic menthol with acetic anhydride, propionic anhydride, and butyric anhydride. google.com The best results in terms of enantioselectivity for this enzyme were obtained with butyric anhydride, yielding L-menthyl butyrate with an enantiomeric excess of 86%. google.com

The synthesis of various diastereomeric menthyl esters of chiral carboxylic acids, such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylic acid, has also been performed. google.com This process, however, uses menthol to separate the enantiomers of the acid via crystallization of the resulting menthyl esters, rather than to derivatize an existing menthyl ester. google.com The menthol can then be recovered after the separation. google.com

While the direct functionalization of the this compound structure is not a widely reported area of research, the synthesis of its analogs through the esterification of menthol with different carboxylic acids or their anhydrides is well-established, particularly using enzymatic catalysts.

An article on the chemical reactivity and degradation pathways of This compound , as requested and structured by the provided outline, cannot be generated at this time.

A thorough review of available scientific literature reveals a significant lack of specific research data for "this compound" corresponding to the detailed sections and subsections of the outline, such as its hydrolysis, transesterification kinetics, pyrolytic degradation, and atmospheric reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms.

Conversely, there is a substantial body of research for a similarly named compound, Methyl propionate . The topics detailed in the provided outline—including kinetic studies, degradation pathways, and product formation in atmospheric chemistry—align precisely with published experimental and theoretical studies on Methyl propionate .

This discrepancy suggests that the subject "this compound" may be a typographical error for "Methyl propionate." Due to the significant structural and chemical differences between these two compounds (the menthyl group is a large terpene derivative, while the methyl group is the simplest alkyl group), the reactivity and degradation data for methyl propionate cannot be substituted or extrapolated to describe this compound accurately.

To maintain scientific integrity and adhere to the strict requirement of focusing solely on the requested compound, the article cannot be produced without relevant data. If the intended subject of the article was indeed Methyl propionate , please confirm, and the content can be generated based on the available scientific evidence.

Chemical Reactivity, Degradation Pathways, and Mechanistic Elucidation of Menthyl Propionate

Atmospheric Chemistry and Environmental Transformations of Menthyl Propionate (B1217596)

Photolytic Degradation Mechanisms and Atmospheric Fate

The atmospheric fate of menthyl propionate, a monoterpene ester, is primarily dictated by its reactions with photochemically generated oxidants, as direct photolysis is not considered a significant degradation pathway for this class of compounds in the lower atmosphere. The ester functional group does not absorb ultraviolet (UV) radiation available in the troposphere, meaning its atmospheric removal is driven by chemical reactions rather than direct breakdown by sunlight.

The reaction with •OH likely proceeds via hydrogen atom abstraction from various positions on the this compound molecule. The most probable sites for H-atom abstraction are the tertiary C-H bonds within the cyclohexane (B81311) ring of the menthyl group, as these bonds are generally weaker than primary or secondary C-H bonds. Abstraction of a hydrogen atom leads to the formation of a carbon-centered radical.

Following its formation, this alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). The subsequent fate of the peroxy radical is complex and depends on the ambient atmospheric conditions, particularly the concentration of nitrogen oxides (NOₓ). In a typical polluted atmosphere, the peroxy radical will react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

The alkoxy radical is a key intermediate that can undergo several reaction pathways:

Decomposition: The alkoxy radical can undergo unimolecular decomposition through C-C bond cleavage, leading to the formation of smaller, more volatile organic compounds such as aldehydes and ketones.

Isomerization: The alkoxy radical can undergo isomerization via a 1,5-H shift, particularly if a sterically favorable six-membered transition state can be formed. This would lead to the formation of a hydroxy-substituted alkyl radical, which would then react further with O₂.

Reaction with O₂: The alkoxy radical can also react with O₂ to form a carbonyl compound and a hydroperoxyl radical (HO₂•).

Due to the complex structure of the menthyl group, a variety of oxidation products are expected. The degradation of the propionate moiety will also contribute to the product mixture, likely forming compounds such as propanal or propanoic acid derivatives.

| Reaction | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime | Primary Degradation Products |

|---|---|---|---|

| This compound + •OH | ~1.5 x 10⁻¹¹ (estimated by analogy to menthyl acetate) | ~21 hours | Carbonyls (aldehydes, ketones), organic nitrates, smaller organic acids |

Interaction with Other Organic Molecules and Reaction Pathways in Complex Systems

In complex atmospheric environments, the degradation products of this compound can interact with other organic and inorganic species, contributing to the formation of secondary atmospheric pollutants. As a biogenic volatile organic compound (BVOC), its oxidation products play a role in the formation of secondary organic aerosol (SOA), which has significant impacts on air quality and climate. nih.govucc.ie

The initial oxidation of this compound by the hydroxyl radical produces a suite of less volatile, more oxidized organic compounds. These products, which include multifunctional aldehydes, ketones, and organic acids, can have sufficiently low vapor pressures to partition from the gas phase to the particle phase. copernicus.org This gas-to-particle partitioning is a critical step in the formation of SOA. copernicus.org

The process of SOA formation is influenced by several factors in a complex atmospheric system:

Presence of other VOCs: The atmospheric oxidation of this compound occurs in a mixture of numerous other VOCs, both biogenic and anthropogenic. researchgate.net The radical species generated from this compound degradation can participate in cross-reactions with the oxidation products of other VOCs, leading to the formation of complex oligomers and high-molecular-weight compounds that are major components of SOA. nih.gov

NOₓ Levels: The reaction pathways of the peroxy radicals formed from this compound are highly dependent on the concentration of nitrogen oxides (NOₓ). Under high-NOₓ conditions, the reaction with NO dominates, leading to the formation of alkoxy radicals and subsequently smaller, more volatile products. Under low-NOₓ conditions, peroxy radical self-reactions or reactions with HO₂ become more important, which can lead to the formation of organic hydroperoxides and other highly oxygenated molecules that are more efficient SOA precursors.

Aerosol Acidity and Water Content: The existing aerosol particles in the atmosphere provide a surface for heterogeneous reactions. The oxidation products of this compound can be taken up by acidic sulfate (B86663) aerosols, where they can undergo acid-catalyzed reactions such as aldol (B89426) condensation and esterification, leading to the formation of higher-molecular-weight species and enhancing the SOA yield. nih.gov The presence of aqueous phases in clouds, fogs, and aerosols also provides a medium for the aqueous-phase oxidation of water-soluble degradation products. acs.org

The oxidation of terpenes and their derivatives is a significant source of global SOA. researchgate.netmdpi.com While the specific SOA yield for this compound has not been experimentally determined, it is expected to be significant due to its large molecular size and the formation of low-volatility products upon oxidation. cmu.edu The general reaction pathway leading to SOA formation from this compound in a complex system is outlined below:

Initiation: Reaction of this compound with •OH to form an alkyl radical.

Propagation: Formation of peroxy and alkoxy radicals.

Functionalization: Formation of first-generation oxidation products (e.g., hydroxy-ketones, dicarbonyls).

Partitioning and Particle-Phase Reactions: Gas-to-particle partitioning of low-volatility products, followed by accretion reactions (e.g., oligomerization) within the aerosol phase to form SOA.

These interactions in complex atmospheric systems are a key area of research for understanding the full impact of biogenic emissions on atmospheric composition and climate. nih.gov

Advanced Analytical Characterization Techniques for Menthyl Propionate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical elucidation of menthyl propionate (B1217596). The molecule's inherent chirality, originating from the menthol (B31143) backbone, necessitates advanced NMR techniques to assign the relative and absolute configurations of its stereoisomers. Menthyl propionate has three chiral centers in its cyclohexane (B81311) ring, leading to several possible diastereomers (menthyl, neomenthyl, isomenthol, and neoisomenthol (B150136) propionate), each with a unique NMR fingerprint.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the signals for the propionate moiety are relatively simple: a triplet for the terminal methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), shifted downfield due to the adjacent carbonyl group. The complexity arises from the menthyl portion. The proton attached to the carbon bearing the ester group (C1-H) is highly diagnostic. Its chemical shift and, more importantly, its coupling constants (³J) to adjacent protons reveal its axial or equatorial orientation, which in turn defines the diastereomer. For instance, a large axial-axial coupling constant would suggest an equatorial orientation for the propionate group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a direct count of the non-equivalent carbons. The chemical shifts of the carbons in the cyclohexane ring are particularly sensitive to their stereochemical environment. Esterification of menthol to form this compound induces shifts in the C1, C2, and C6 carbons of the menthyl ring, which can be compared against the parent menthol isomers to confirm the structure. Advanced methods, such as the Rychnovsky method, which correlates the ¹³C NMR chemical shifts of acetonide derivatives of 1,3-diols, provide a powerful analogy for determining the stereochemistry of propionate-derived polyol chains, a principle that can be extended to understand the stereochemical influence of the propionate group. univ-lemans.fruniv-lemans.fr

2D NMR Techniques: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for establishing through-space correlations between protons. beilstein-journals.orgbeilstein-journals.org For this compound, NOESY spectra can reveal correlations between the protons of the propionate group and those on the menthyl ring, helping to define the molecule's preferred conformation and the stereochemical relationship between the ester and the bulky isopropyl group.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations / Notes |

|---|---|---|---|

| Propionate -C(=O)- | - | ~174-175 | Carbonyl carbon, quaternary. |

| Propionate -CH₂- | ~2.3 (quartet) | ~27-28 | Coupled to terminal -CH₃. |

| Propionate -CH₃ | ~1.1 (triplet) | ~9 | Coupled to -CH₂-. |

| Menthyl C1-H (CHO-Ester) | ~4.6-4.8 | ~74-75 | Chemical shift and coupling constants are diagnostic of stereoisomer. |

| Menthyl Isopropyl -CH- | ~1.8-2.1 | ~26-32 | Position depends on stereochemistry. |

| Menthyl Isopropyl (CH₃)₂ | ~0.7-0.9 (doublets) | ~16-22 | Often diastereotopic, giving two distinct signals. |

| Menthyl Ring -CH₃ | ~0.9 (doublet) | ~21-23 | Position depends on stereochemistry. |

Note: The chemical shifts are approximate and can vary based on the solvent and the specific stereoisomer being analyzed. The table represents expected values for the most common l-menthyl propionate isomer.

Mass Spectrometry Techniques for Mechanistic and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The nominal molecular weight of this compound (C₁₃H₂₄O₂) is 198 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is observed at m/z 198. The fragmentation pattern is highly informative. Key fragmentation pathways for esters include cleavage of the bonds adjacent to the carbonyl group. For this compound, this leads to characteristic fragments:

Loss of the propionyloxy group: Cleavage of the C-O bond can lead to the formation of a menthyl cation or related fragments, with a prominent peak at m/z 139 corresponding to the [C₁₀H₁₉]⁺ ion, which often loses H₂ to give a fragment at m/z 138.

Loss of the menthyl group: Cleavage can result in the formation of the propionyl cation [CH₃CH₂CO]⁺ at m/z 57, which is often a base peak.

McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen from the alcohol moiety to the carbonyl oxygen, leads to the elimination of a neutral alkene. For this compound, this would result in a fragment ion corresponding to protonated propionic acid at m/z 74.

A known mass spectrum for this compound shows significant peaks at m/z 57, 81, 95, 123, and 138, which are characteristic of the menthyl fragment, and a strong peak at m/z 57 for the propionyl fragment. massbank.eu

Isotopic Labeling Studies: MS is the primary detection method for isotopic labeling experiments, which are designed to probe reaction mechanisms. For instance, in studying the enzymatic or chemical synthesis of this compound, isotopically labeled reactants can be used. acs.org If propionic acid labeled with ¹³C at the carbonyl position ([1-¹³C]propionic acid) is used, the resulting this compound will have a molecular weight of 199 g/mol . Any fragments containing the carbonyl carbon, such as the propionyl cation (m/z 58 instead of 57) or the molecular ion, will be shifted by +1 amu in the mass spectrum, confirming the incorporation of the label and tracing the fate of the carboxyl group through the reaction. imist.ma Similarly, using deuterium-labeled menthol would allow for the study of mechanisms involving hydrogen transfer.

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 198 | [C₁₃H₂₄O₂]⁺ | Molecular Ion ([M]⁺) |

| 139 | [C₁₀H₁₉]⁺ | Menthyl cation from loss of propionyloxy radical |

| 138 | [C₁₀H₁₈]⁺˙ | Loss of propionic acid via rearrangement or loss of H from m/z 139 |

| 95 | [C₇H₁₁]⁺ | Common fragment from menthyl/terpene ring cleavage |

| 81 | [C₆H₉]⁺ | Common fragment from menthyl/terpene ring cleavage |

| 74 | [CH₃CH₂COOH₂]⁺ | McLafferty rearrangement product |

| 57 | [CH₃CH₂CO]⁺ | Propionyl cation (acylium ion), often the base peak |

Note: Fragmentation data is based on typical ester fragmentation and the observed spectrum for this compound. massbank.eu

Chromatographic Methods for Purity Assessment, Quantitative Analysis, and Mixture Separation in Research Contexts

Chromatography is the cornerstone of analyzing this compound, enabling its separation from reactants, byproducts, and complex matrices for purity assessment and quantitative analysis.

Gas Chromatography (GC) for Volatile Analysis and Purity

Given its volatility, Gas Chromatography (GC) is an ideal method for analyzing this compound. For routine purity checks and quantification, a GC system equipped with a Flame Ionization Detector (FID) is commonly used due to its robustness and linear response. The choice of capillary column is critical; a non-polar column (e.g., based on polydimethylsiloxane, like a DB-1 or HP-5) or a mid-polarity column (e.g., containing a phenyl- or cyanopropyl- functionalized phase) is typically employed for analyzing fragrance and flavor esters. google.com The method allows for the separation of this compound from residual menthol, propionic acid, or other synthesis impurities. Quantitative analysis is often performed using an internal standard method to ensure high accuracy and precision. google.com

High-Performance Liquid Chromatography (HPLC) for Fractionation and Analysis

High-Performance Liquid Chromatography (HPLC) is particularly valuable for the analysis and fractionation of this compound, especially when dealing with its non-volatile derivatives or for preparative-scale separation. Crucially, HPLC with Chiral Stationary Phases (CSPs) is the premier technique for resolving the different stereoisomers of this compound. bgb-analytik.comchemistrydocs.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns are effective at separating enantiomers and diastereomers based on the differential interactions between the isomers and the chiral surface of the stationary phase. bgb-analytik.comresearchgate.net This is essential for research focused on the synthesis of a single, stereochemically pure isomer or for analyzing the enantiomeric excess of a product.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex System Analysis

The coupling of chromatography with mass spectrometry provides the highest level of analytical specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for identifying this compound in complex volatile mixtures such as essential oils or fragrance formulations. lcms.czresearchgate.net A sample component is separated by the GC based on its retention time, and the eluted peak is then analyzed by the MS. The resulting mass spectrum provides a molecular fingerprint that can be compared to a spectral library for unambiguous identification. massbank.eu This technique is used to confirm the presence of this compound and to quantify it even at trace levels in complex natural or synthetic products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed for the analysis of less volatile or thermally fragile systems containing this compound derivatives. nih.govd-nb.info The most powerful application in this context is Chiral LC-MS, which separates the stereoisomers of this compound before they enter the mass spectrometer. beilstein-journals.org This allows for the individual quantification and structural confirmation of each isomer in a mixture, which is invaluable for stereoselective synthesis and metabolism studies.

Vibrational (IR, Raman) and Electronic Spectroscopy in this compound Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its ester functional group and its large aliphatic structure. The most prominent and diagnostic peaks include:

A strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing around 1735-1745 cm⁻¹ .

A strong band for the C-O-C stretching vibration of the ester group, found in the 1150-1250 cm⁻¹ region.

Multiple sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the numerous methyl and methylene groups in the menthyl and propionate moieties. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of peaks from various bending and skeletal vibrations that are unique to the specific stereoisomer of this compound.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds often give stronger Raman signals. The C-C bond stretches within the cyclohexane and isopropyl groups, and the C-H bending modes, are readily observed.

While specific spectra for this compound are not widely published, the analysis relies on well-established correlations for esters and cyclohexane systems.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ carbons) | 2850-3000 | Strong |

| C=O Stretch (Ester Carbonyl) | 1735-1745 | Very Strong |

| C-H Bend (Methyl/Methylene) | 1370-1470 | Medium |

| C-O-C Stretch (Ester Linkage) | 1150-1250 | Strong |

Note: Data is based on characteristic IR absorption frequencies for aliphatic esters.

Photoelectron Spectroscopy for Ionization Energies and Electronic Structure

Photoelectron spectroscopy (PES) is a powerful technique utilized to determine the ionization energies of molecules and to gain insight into their electronic structure. This method involves irradiating a sample with high-energy photons, typically from a vacuum ultraviolet (VUV) source, which causes the ejection of electrons. By analyzing the kinetic energy of these photoejected electrons, the binding energies of electrons in different molecular orbitals can be determined. This information is fundamental to understanding the chemical bonding and reactivity of a compound.

In the context of this compound research, the application of photoelectron spectroscopy would be aimed at elucidating the energies of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO). The ionization energy associated with the HOMO is a key parameter, as it relates to the molecule's ability to act as an electron donor in chemical reactions.

Despite the utility of this technique, a review of current scientific literature reveals a notable absence of specific studies on the photoelectron spectroscopy of this compound. While research has been conducted on the electronic state and photoionization spectroscopy of smaller, related esters, such as methyl propionate and ethyl propionate, direct experimental data for this compound is not presently available. kent.ac.uk These studies on simpler propionates have successfully determined their adiabatic and vertical ionization energies through a combination of vacuum-ultraviolet photoelectron spectroscopy and ab initio calculations. kent.ac.uk

The electronic structure of esters is generally characterized by the localization of the HOMO on the carboxyl group, specifically on the non-bonding oxygen lone pair orbitals. It is anticipated that the bulky and electron-donating menthyl group would influence the electronic structure of the propionate moiety, likely leading to a lower ionization energy compared to its smaller alkyl ester counterparts. However, without direct experimental measurement through techniques like PES, this remains a theoretical consideration.

The lack of published PES data for this compound highlights a gap in the comprehensive analytical characterization of this compound. Future research employing photoelectron spectroscopy would be invaluable for providing a complete picture of its electronic properties.

Table of Research Findings

As there are no direct research findings from photoelectron spectroscopy for this compound in the available literature, a data table cannot be generated at this time.

Role of Menthyl Propionate in Olfactory and Flavor Chemistry Research

Structure-Odor Relationships: Theoretical and Experimental Approaches

The relationship between the molecular structure of a compound and its perceived odor is a central focus in olfactory science. For menthyl propionate (B1217596), its characteristic aroma arises from the specific arrangement of its constituent atoms. Theoretical approaches, such as computational modeling, and experimental methods are employed to understand how modifications to its structure would alter its scent profile.

Recent research has highlighted that the process of "smelling" involves an analysis of submolecular structural features. eurekalert.org Studies using compounds like cyclotene (B1209433) propionate, which is structurally a composite of methyl propionate and methylcyclopentenone, have shown that the unified smell of a compound can be broken down by prolonged exposure to one of its substructures. eurekalert.org This suggests that the olfactory system dynamically analyzes and synthesizes the structural features of volatile compounds. eurekalert.org

Experimental studies on (-)-menthol and its esters, including menthyl propionate, have utilized techniques like Density Functional Theory (DFT) to optimize their molecular geometries. researchgate.net These studies reveal that the core structure of these molecules remains relatively consistent even with variations in the side moiety. researchgate.net Such computational analyses provide insights into the geometric parameters that are crucial for odor perception.

| Structural Component | Contribution to Odor Profile |

| Menthyl Group | Provides the characteristic minty, cooling sensation. The stereochemistry of the menthyl group is critical for its specific cooling and aromatic properties. |

| Propionate Ester Group | Contributes fruity and rum-like notes to the overall aroma. nih.gov The length and branching of the ester chain can significantly influence the fruity character. |

| Overall Molecular Shape and Size | The molecule's volatility and ability to fit into specific olfactory receptor sites are determined by its overall conformation. |

Chemoreceptor Interaction Mechanisms: In Silico Molecular Docking and In Vitro Ligand Binding Studies

The perception of this compound's aroma is initiated by its interaction with specific olfactory receptors (ORs) located in the nasal epithelium. kenhub.com These interactions are studied through both computational (in silico) and laboratory (in vitro) methods to elucidate the precise mechanisms at a molecular level.

In Silico Molecular Docking: This computational technique predicts the preferred orientation of a ligand (this compound) when it binds to a receptor to form a stable complex. nih.govacs.org By modeling the three-dimensional structures of both the this compound molecule and the olfactory receptor, researchers can simulate their interaction. acs.org For instance, studies on related odorants like L-menthol (B7771125) have used molecular dynamics simulations to examine the flexibility of the ligand within the receptor's binding pocket. nih.gov These simulations have shown that odorants can be highly dynamic, exploring a range of positions within the binding site. nih.gov Docking studies have also revealed that even structurally similar odorants can engage distinct subpockets within the same receptor. nih.gov

In Vitro Ligand Binding Studies: These experimental assays directly measure the binding affinity between a ligand and a receptor. While specific in vitro binding data for this compound is not extensively published, studies on related compounds provide a framework for understanding these interactions. For example, research on the human odorant receptor OR51E2 showed that the odorant propionate binds within the receptor site through an ionic interaction, adopting a single, stable pose. nih.gov This contrasts with the more flexible binding observed for other odorants like L-menthol. nih.gov Chemotaxis studies in bacteria have also identified chemoreceptors that bind to propionate, sometimes directly and sometimes through an indirect mechanism involving other proteins. asm.orgcsic.es

The table below summarizes the key aspects of this compound's interaction with chemoreceptors as suggested by these research approaches.

| Interaction Aspect | Description | Supporting Evidence |

| Binding Specificity | This compound likely interacts with a specific subset of olfactory receptors that recognize its distinct structural features. | Inferences from studies on related compounds like L-menthol and propionate suggest specific receptor interactions. nih.gov |

| Binding Dynamics | The interaction may involve a degree of flexibility, with the molecule potentially adopting multiple orientations within the receptor's binding pocket. | Molecular dynamics simulations of similar odorants show significant movement within the binding site. nih.gov |

| Interaction Forces | Binding is likely mediated by non-covalent interactions such as van der Waals forces, hydrophobic interactions, and potentially hydrogen bonds. | Docking studies on various ligands and receptors consistently highlight the importance of these forces. nih.govacs.org |

Enzymatic Biotransformation and Metabolic Pathways Affecting Sensory Profiles in Model Systems

The sensory profile of this compound can be altered through enzymatic biotransformation, a process where enzymes modify the chemical structure of the compound. jabonline.in This can occur in various biological systems and is a key area of research for creating novel flavor and fragrance compounds. jabonline.in

Enzymes such as lipases and esterases are capable of catalyzing both the synthesis and hydrolysis of esters like this compound. nih.gov In non-aqueous environments, lipases can synthesize esters from an alcohol (menthol) and a carboxylic acid (propionic acid). nih.gov Conversely, in aqueous systems, they can hydrolyze the ester back into its constituent parts, which would significantly alter the aroma profile, diminishing the fruity notes and enhancing the minty character of the free menthol (B31143).

The metabolism of the propionate moiety itself has been studied in various organisms. In many bacteria, propionate is metabolized via the methylmalonyl-CoA pathway, converting it to intermediates like succinate. mdpi.com Another pathway, the methyl citrate (B86180) cycle, is also used to process propionyl-CoA, which can be toxic in high concentrations. embopress.org These metabolic pathways are crucial for understanding how this compound might be transformed in biological systems, potentially leading to the formation of new volatile compounds that contribute to a modified sensory profile.

The following table outlines potential enzymatic transformations of this compound and their impact on its sensory characteristics.

| Enzymatic Process | Enzyme Class | Potential Outcome | Impact on Sensory Profile |

| Ester Hydrolysis | Lipases, Esterases | Cleavage of the ester bond to form menthol and propionic acid. | Decrease in fruity, rum-like notes and increase in minty, cooling character. |

| Ester Synthesis | Lipases, Esterases | Formation of this compound from menthol and propionic acid. | Creation or enhancement of the characteristic fruity-minty aroma. |

| Metabolism of Propionate | Various enzymes (e.g., carboxylases, dehydrogenases) | Conversion of the propionate moiety into other metabolic intermediates. | Potential formation of new volatile compounds with different aroma characteristics. |

Chemical Interactions and Synergistic Effects in Complex Flavor and Fragrance Matrices

In complex mixtures such as food flavorings and perfumes, this compound does not act in isolation. Its final perceived aroma is often the result of intricate interactions with other volatile compounds in the matrix. These interactions can be synergistic, where the combined effect is greater than the sum of the individual parts, or antagonistic. epo.orggoogleapis.com

The presence of other ingredients, such as polysaccharides, can significantly affect the release of flavor compounds. mdpi.com For example, xanthan gum has been shown to inhibit the release of certain flavor compounds, with the effect varying based on the compound's hydrophobicity. mdpi.com Esters, like this compound, may have their release rate decreased in the presence of such thickening agents. mdpi.com

The table below provides examples of potential interactions between this compound and other components in a complex matrix.

| Interacting Component/Class | Type of Interaction | Potential Sensory Outcome |

| Other Esters (e.g., ethyl butyrate (B1204436), linalyl acetate) | Additive or Synergistic | Enhancement or modification of the overall fruity character. nih.gov |

| Musk Compounds (e.g., Exaltolide, Helvetolide) | Synergistic | Increased perceived intensity of both the musk and the fruity-minty notes. publisherspanel.comgoogle.com |

| Polysaccharides (e.g., starch, xanthan gum) | Physical Entrapment/Binding | Reduced volatility and a slower, more sustained release of the aroma. mdpi.com |

| Terpenes (e.g., limonene, pinene) | Synergistic/Antagonistic | Can either enhance the freshness or create new aromatic profiles depending on the specific combination and ratios. researchgate.net |

Industrial Applications and Chemical Engineering Aspects of Menthyl Propionate Synthesis

Menthyl Propionate (B1217596) as a Chemical Intermediate in Specialty Polymer Synthesis

Menthyl propionate, more commonly referred to in industrial chemistry as methyl propionate, serves as a crucial chemical intermediate, particularly in the synthesis of specialty polymers. Its primary role is as a precursor in the production of methyl methacrylate (B99206) (MMA), a high-volume monomer essential for manufacturing a wide range of acrylic-based polymers.

Precursor in Methyl Methacrylate Production Chemistry

Methyl propionate is a central component in several modern industrial processes for producing methyl methacrylate (MMA), the monomer for poly(methyl methacrylate) (PMMA), a widely used transparent thermoplastic. wikipedia.orgnih.gov One of the most significant commercial routes is the Alpha process, developed by Lucite International, which utilizes ethylene (B1197577) and methanol (B129727) as primary feedstocks. wikipedia.orgnih.govucl.ac.uk

This process involves two main stages:

Synthesis of Methyl Propionate: In the first stage, ethylene undergoes carboalkoxylation with carbon monoxide and methanol to produce methyl propionate (MeP). wikipedia.org This reaction is typically carried out in a continuous-stirred tank reactor using a homogeneous palladium-based catalyst at moderate temperatures and pressures. wikipedia.orgucl.ac.uk The reaction demonstrates high selectivity, exceeding 99.9%. ucl.ac.uk C₂H₄ + CO + CH₃OH → CH₃CH₂CO₂CH₃ wikipedia.org

Condensation with Formaldehyde (B43269): The methyl propionate formed is then condensed with formaldehyde over a fixed-bed heterogeneous catalyst, such as caesium oxide on silica, to yield methyl methacrylate and water. wikipedia.org CH₃CH₂CO₂CH₃ + CH₂O → CH₂(CH₂)CCO₂CH₃ + H₂O wikipedia.org

This pathway is considered a more sustainable alternative to older methods like the acetone (B3395972) cyanohydrin (ACH) process, as it avoids the use of highly toxic hydrogen cyanide and the generation of significant ammonium (B1175870) bisulfate waste. nih.gov Research has also explored bio-based production routes for methyl propionate as a precursor to MMA, using recombinant E. coli to convert biomass-derived 2-butanol (B46777) into methyl propionate, further enhancing the green credentials of this production pathway. nih.gov Additionally, waste polylactic acid can be catalytically converted into methyl propionate with high yields, which is then reacted with formaldehyde to produce MMA. researchgate.net

Development of Advanced Solvent Systems and Green Formulations with this compound

Methyl propionate is recognized for its utility as a solvent in various industrial applications, including coatings, lacquers, and resins. slchemtech.comslchemtech.com Its properties, such as moderate polarity, a low boiling point, and the ability to dissolve a wide array of polymers and resins, make it a valuable component in the formulation of advanced solvent systems. slchemtech.com

The push towards "green chemistry" has highlighted the potential of methyl propionate in developing more environmentally friendly formulations. nih.govrsc.org Green solvents are sought after to reduce the environmental impact of chemical processes, focusing on factors like lower toxicity, derivation from renewable resources, and biodegradability. rsc.orgsyensqo.com Methyl propionate is being investigated in this context, with some production routes utilizing renewable raw materials. syensqo.comchemimpex.com

It is used in formulations for adhesives, coatings, and inks, where its solvency and evaporation rate are beneficial. slchemtech.comchemimpex.comcymitquimica.com In some cases, it can replace more hazardous solvents, contributing to safer product profiles. nih.gov For instance, it has been explored in the development of biodegradable plastics and as an alternative in formulations that traditionally use more toxic solvents. chemimpex.com Its use as a solvent in reversible CO₂ capture systems for the catalyst-free synthesis of MMA precursors further underscores its role in greener chemical processes. rsc.org

Catalytic Process Optimization and Reactor Design for Efficient this compound Production

The efficient synthesis of methyl propionate is a subject of extensive research, focusing on catalyst development, process optimization, and reactor design. The traditional method involves the direct esterification of propionic acid and methanol using a strong acid catalyst like sulfuric acid. google.com However, this method has drawbacks related to equipment corrosion and catalyst separation. google.com

Modern approaches have focused on alternative catalytic systems to improve efficiency, selectivity, and sustainability. These include:

Homogeneous Catalysts: Palladium-based complexes are highly effective for the methoxycarbonylation of ethene, achieving very high selectivity to methyl propionate. ucl.ac.ukresearchgate.netucl.ac.uk

Heterogeneous Catalysts: Solid acid catalysts have been studied for the gas-phase condensation of propionic acid and methyl propionate with formaldehyde. neliti.com Systems like B₂O₃–P₂O₅/SiO₂ promoted with zirconium and tungsten oxides have shown high activity and selectivity. neliti.com

Ionic Liquids: Catalysts such as pyridinium (B92312) hydrogen sulfate (B86663) and imidazolium (B1220033) p-toluenesulfonate have been used for the synthesis of methyl propionate, offering advantages in terms of catalyst recovery and reduced corrosivity. google.com

Supercritical CO₂ Process: A novel approach replaces the toxic carbon monoxide feedstock with carbon dioxide under supercritical conditions. tue.nl This process can operate in a continuous flow reactor at elevated temperature and pressure (e.g., 180 °C and 120 bar) and uses a more robust and less expensive catalyst. tue.nl

Reactor design is critical for optimizing production. The Alpha process often uses a continuous-stirred tank reactor for the initial synthesis of methyl propionate to manage the gas-liquid mixing. wikipedia.org For kinetic studies and process optimization, capillary microreactors are employed, which offer high mass and heat transfer rates, allowing for precise data collection. ucl.ac.ukucl.ac.uk For gas-phase reactions, flow reactors with a stationary catalyst bed are utilized. neliti.com The supercritical CO₂ process benefits from a continuous flow reactor where the absence of a gas-liquid phase separation simplifies the design and can lead to higher conversion rates. tue.nl

Table 1: Comparison of Catalytic Systems for Methyl Propionate Synthesis

| Catalyst System | Reactants | Reactor Type | Key Findings & Conditions | Reference |

|---|---|---|---|---|

| Homogeneous Pd-based | Ethylene, CO, Methanol | Capillary Microreactor | High selectivity (>99.9%) to MeP. Studied at 100°C, 10 bara. | ucl.ac.uk |

| B₂O₃–P₂O₅/SiO₂ with ZrO₂:WO₃ promoters | Propionic Acid, Methyl Propionate, Formaldehyde | Flow reactor with stationary catalyst bed | Optimal temperature of 593 K yielded 52.3% MMA/MAA with 96.4% selectivity. | neliti.com |

| Ionic Liquids (e.g., Imidazole Tosic Acid) | Propionic Acid, Methanol | Reaction kettle with rectifying tower | Continuous process with heating to ~140°C. Total recovery of methyl propionate reported at 93.5%. | google.com |

| Supercritical CO₂ Process Catalyst | Ethylene, CO₂, Methanol | Continuous Flow Reactor | Operates at supercritical conditions (180 °C, 120 bar), replacing CO with CO₂. | tue.nl |

| MgO (Solid Base) | 3-Pentanone (B124093), Dimethyl Carbonate | Batch Reactor | Optimal at 260°C; 40.9% conversion of 3-pentanone with 53.9% selectivity to methyl propionate. | researchgate.net |

Functional Ingredient in Advanced Materials and Coatings Technology

Beyond its role as a chemical intermediate, methyl propionate serves as a functional ingredient in the formulation of advanced materials and coatings. Its properties as a solvent are paramount in this context, enabling the dissolution of various resins, polymers, and binders used in these products. slchemtech.comcymitquimica.com

In the coatings industry, methyl propionate is used as a solvent for nitrocellulose paints, lacquers, and varnishes. slchemtech.com Its inclusion in a coating formulation can influence key properties such as viscosity, drying time, and film formation. Its high evaporation rate makes it suitable for formulations that require rapid drying. chemimpex.com

Methyl propionate also functions as a plasticizer, a substance added to materials like polyvinyl chloride (PVC) to enhance their flexibility and durability. slchemtech.com In the realm of advanced materials, it has been used in the formulation of scratch-resistant curable coatings and soft-feel coatings for plastics and other substrates. google.comgoogle.com For example, it can be part of the organic solvent blend in polyurethane coating systems. google.com Additionally, it is used in the synthesis of intermediates for crosslinkers, such as trimethylolpropane-tris-(2-methyl-1-aziridine) propionate, which are employed in high-performance coatings and adhesives. researchgate.net Its role extends to being a component in solvent-based inkjet ink formulations and in the production of various consumer products, including fragrances. google.comeuropa.eu

Biological and Environmental Interactions of Menthyl Propionate

Enzymatic Biocatalysis and Biotransformation In Vitro

Menthyl propionate (B1217596) is a substrate in various enzymatic reactions, particularly those involving lipases for hydrolysis and synthesis. These biocatalytic processes are significant for the production of commercially valuable compounds like l-menthol (B7771125).

Lipases, a class of serine hydrolases, are frequently employed for the kinetic resolution of racemic menthyl propionate. nih.gov For instance, lipase (B570770) from Pseudomonas aeruginosa (PaL) catalyzes the stereoselective hydrolysis of this compound to produce l-menthol. nih.govresearchgate.net The efficiency and stereoselectivity of this biotransformation are influenced by the enzyme's structural characteristics and the reaction conditions. The crystal structure of PaL has been determined, providing insights into its catalytic mechanism. nih.gov It has been shown that the catalytic triad (B1167595) residues (Ser164, Asp274, and His302) undergo conformational changes upon ligand binding, which is crucial for its catalytic activity. nih.gov

Similarly, lipase from Pseudomonas alcaligenes is utilized for the hydrolysis of racemic this compound to yield l-menthol. nih.govresearchgate.net However, the inherent diastereopreference of this enzyme can be low. researchgate.net To enhance its selectivity, enzyme engineering techniques such as site-directed mutagenesis have been applied. researchgate.net

The resolution of (±)-menthol can also be achieved through enantioselective esterification catalyzed by immobilized lipase. For example, Candida rugosa lipase immobilized on magnetic microspheres has been used to catalyze the esterification of (±)-menthol with propionic anhydride (B1165640) in an ionic liquid, resulting in (-)-menthyl propionate with high enantiomeric excess. nih.gov The pH at which the lipase is immobilized plays a crucial role in its subsequent catalytic activity and enantioselectivity in the non-aqueous environment, a phenomenon known as "pH memory". nih.gov

Porcine Pancreatic Lipase (PPL) is another enzyme that utilizes this compound, where methyl propionate acts as an efficient solvent for the PPL-catalyzed transesterification of various diols. scientificlabs.co.uk

The tables below summarize the key enzymes involved in the biocatalysis of this compound and the outcomes of these biotransformation processes.

Table 1: Enzymes in this compound Biocatalysis

| Enzyme | Source Organism | Reaction Type | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Lipase (PaL) | Pseudomonas aeruginosa | Hydrolysis | This compound | l-Menthol |

| Lipase (PaL) | Pseudomonas alcaligenes | Hydrolysis | Racemic this compound | l-Menthol |

| Lipase | Candida rugosa | Esterification | (±)-Menthol, Propionic anhydride | (-)-Menthyl propionate |

| Porcine Pancreatic Lipase (PPL) | Porcine Pancreas | Transesterification | Diols, Methyl propionate (solvent) | Esterified diols |

Table 2: Research Findings on this compound Biotransformation

| Enzyme/System | Key Finding | Reference |

|---|---|---|

| Pseudomonas aeruginosa Lipase (PaL) | The enzyme undergoes significant conformational change upon ligand binding, which is key to its catalytic and stereoselective mechanism. | nih.gov |

| Pseudomonas alcaligenes Lipase (PaL) | Site-directed mutagenesis at residues V180 and A272 was shown to improve the diastereopreference for producing l-menthol. | researchgate.net |

| Immobilized Candida rugosa Lipase | The pH during immobilization significantly affects the enzyme's enantioselectivity in an ionic liquid, with pH 5.0 being optimal for producing (-)-menthyl propionate. | nih.gov |

Molecular Interactions with Biological Macromolecules: In Vitro and Computational Studies

Understanding the interactions between this compound and biological macromolecules at a molecular level is crucial for elucidating its mechanism of action and for designing more efficient biocatalysts. In vitro and computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for these investigations.

Computational studies have been instrumental in understanding and improving the enzymatic resolution of this compound. For the lipase from Pseudomonas alcaligenes, covalent docking and MD simulations were employed to investigate and enhance its diastereopreference. researchgate.net These studies identified key amino acid residues (V180 and A272) that, when mutated, improved the enzyme's selectivity for l-menthyl propionate. researchgate.netresearchgate.net The improved performance was attributed to a better fit of the l-menthyl propionate's tetrahedral intermediate within the mutated enzyme's catalytic pocket. researchgate.net

Molecular docking simulations have also been used to explore the potential interactions of menthol (B31143) and its esters, including this compound, with various protein targets. researchgate.net These studies help in assessing the binding affinity and orientation of the ligand within the active site of a macromolecule. For example, docking simulations with proteins having PDB IDs 7MHU and 3H1X were performed to understand the interactions of menthol and its esters. researchgate.net

The table below presents findings from computational studies on the interaction of this compound with biological macromolecules.

Table 3: Computational Studies on this compound Interactions

| Macromolecule | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Pseudomonas alcaligenes Lipase | Covalent docking, Molecular Dynamics (MD) simulations | Residues V180 and A272 were identified as hotspots for improving diastereopreference towards l-menthyl propionate. | researchgate.net |

| Pseudomonas alcaligenes Lipase | Molecular modeling | The mutant V180L/A272F showed an improved match between the tetrahedral intermediate of l-menthyl propionate and the lipase's catalytic pocket. | researchgate.net |

| Various proteins (e.g., PDB IDs 7MHU, 3H1X) | Molecular docking | Investigated the potential interactions of menthol and its esters with macromolecules to understand their biological activity. | researchgate.net |

Environmental Persistence and Biodegradation Pathways in Aquatic and Terrestrial Ecosystems

Generally, esters like methyl propionate are expected to undergo biodegradation in both aquatic and soil environments. nih.gov Methyl propionate is predicted to have high mobility in soil and is not expected to adsorb significantly to suspended solids and sediment in water. nih.gov Its volatilization from water and moist soil surfaces is considered an important fate process. nih.gov Aqueous hydrolysis of methyl propionate is significant only under alkaline conditions. nih.gov

The persistence of chemicals in the environment is a key factor in their risk assessment. nih.gov Chemicals are often categorized based on their persistence, bioaccumulation, and toxicity (PBT). nih.gov While this compound itself has not been extensively studied in this context, related flavor and fragrance compounds have been evaluated. For instance, citronellyl propionate and geranyl propionate have been identified as chemicals with high aquatic toxicity potential. nih.gov

The biodegradation of similar compounds, such as phenethyl propionate, has been studied in laboratory settings. researchgate.net Phenethyl propionate was found to have dissipation half-lives of 5 days in water and 4 days in soil, indicating relatively rapid degradation. researchgate.net Its degradation products included 2-phenylethanol (B73330) and 2-(4-hydroxyphenyl)ethanol. researchgate.net Such studies suggest that ester compounds can be readily degraded in the environment.

The table below summarizes the expected environmental fate of this compound based on data for related compounds.

Table 4: Environmental Fate and Biodegradation of Related Esters

| Compound | Environmental Compartment | Fate Process | Finding | Reference |

|---|---|---|---|---|

| Methyl Propionate | Water | Biodegradation | Expected to be biodegradable. | nih.gov |

| Methyl Propionate | Water | Volatilization | Expected to be an important fate process. | nih.gov |

| Methyl Propionate | Soil | Mobility | Expected to have high mobility. | nih.gov |

| Phenethyl Propionate | Water | Dissipation Half-Life | 5 days. | researchgate.net |

| Phenethyl Propionate | Soil | Dissipation Half-Life | 4 days. | researchgate.net |

Role in Phytochemical Exudates and Ecological Chemical Signaling

Certain propionate esters have been identified in phytochemical exudates and are involved in ecological chemical signaling. These compounds can play roles in plant defense and communication.

For example, methyl 3-(4-hydroxyphenyl) propionate has been identified as a major active constituent in the root exudates of sorghum (Sorghum bicolor). researchgate.net This compound is responsible for the biological nitrification inhibition (BNI) capacity of sorghum, a process that reduces the conversion of ammonium (B1175870) to nitrate (B79036) in the soil. researchgate.net The release of this compound from the roots is an active physiological process, stimulated by the presence of ammonium. researchgate.net

While there is no direct evidence of this compound being a phytochemical exudate, the presence of related compounds in plant exudates suggests a potential for such roles. Volatile organic compounds, including esters like 3-methylbutyl propionate, have been identified in yeasts associated with fruits like cherries and are known to have antifungal properties, which is relevant for post-harvest disease management. mdpi.com

The table below lists a related propionate ester and its role in ecological chemical signaling.

Table 5: Propionate Esters in Phytochemical and Ecological Contexts

| Compound | Source | Ecological Role | Reference |

|---|---|---|---|

| Methyl 3-(4-hydroxyphenyl) propionate | Sorghum (Sorghum bicolor) root exudates | Biological Nitrification Inhibition (BNI) | researchgate.net |

| 3-Methylbutyl propionate | Yeasts on Prunus avium and Prunus cerasus | Potential antifungal activity | mdpi.com |

Advanced Computational and Theoretical Chemical Studies on Menthyl Propionate

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in determining the three-dimensional structure and electronic properties of menthyl propionate (B1217596). These theoretical methods provide insights into the molecule's stable conformations and the distribution of electron density, which are fundamental to its reactivity and intermolecular interactions.

A detailed theoretical study investigated the molecular geometries, electrostatic properties, and thermodynamic quantities of (-)-menthol and its esters, including menthyl propionate. researchgate.net Calculations were performed at the B3LYP/6-311++G(d,p) level of theory, providing a robust description of the molecule's characteristics in both the gas phase and in solution (simulated using the IEFPCM(SMD) model with ethanol (B145695) as the solvent). researchgate.net The results from these calculations offer a foundational understanding of the molecule's intrinsic properties. Other computational studies have also explored the properties of menthyl esters, noting that variations in the ester group, such as in this compound versus menthyl bromoacetate, lead to observable differences in properties like the C=O absorption frequencies, which can be correlated with electronic and conformational changes. core.ac.uk

Table 1: Computed Geometrical and Thermodynamic Parameters for this compound

| Parameter | Computed Value | Level of Theory | Reference |

|---|---|---|---|

| Total Energy (Hartree) | -656.46 | B3LYP/6-311++G(d,p) | researchgate.net |

| Dipole Moment (Debye) | 1.98 | B3LYP/6-311++G(d,p) | researchgate.net |

| Enthalpy (Hartree) | -656.17 | B3LYP/6-311++G(d,p) | researchgate.net |

| Gibbs Free Energy (Hartree) | -656.23 | B3LYP/6-311++G(d,p) | researchgate.net |

Note: Thermodynamic quantities were computed at T=298.15 K and p=1.00 atm. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions and Ligand-Receptor Binding

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules and their interactions with biological targets such as enzymes. For this compound, MD simulations have been crucial in understanding its binding to lipases, a class of enzymes that catalyze its hydrolysis.

The stereoselective hydrolysis of this compound by lipases from Pseudomonas aeruginosa (PaL) and Pseudomonas alcaligenes has been extensively studied using computational methods. nih.govresearchgate.net MD simulations revealed that the binding of the this compound ligand induces significant conformational changes in the enzyme. nih.govresearchgate.net These simulations, often combined with covalent docking, have been used to create models of the enzyme-substrate complex, showing how l-menthyl propionate is bound within the catalytic pocket. researchgate.net

Table 2: Summary of Molecular Dynamics (MD) and Docking Studies on this compound

| System Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| P. aeruginosa Lipase (B570770) (PaL) + this compound | Metadynamics & MD Simulations | Enzyme undergoes significant conformational change upon ligand binding. | nih.govresearchgate.net |

| P. alcaligenes Lipase + l-Menthyl Propionate | Covalent Docking & MD Simulations | Modeled the covalently bound tetrahedral intermediate in the active site. | researchgate.netresearchgate.net |

| P. alcaligenes Lipase Mutants + this compound | MD Simulations | Mutations at V180 and A272 decrease regional flexibility, enhancing diastereoselectivity. | researchgate.net |

| 3H1X and 1H1B Proteins + this compound | Molecular Docking | Predicted binding interactions to elucidate potential anti-inflammatory and other biological effects. | researchgate.net |

Reaction Kinetics and Transition State Theory Modeling of this compound Transformations

The primary transformation of this compound modeled computationally is its enzyme-catalyzed hydrolysis to produce l-menthol (B7771125). While classical reaction kinetics studies are sparse, a significant body of work uses theoretical models to understand the mechanism and selectivity of this biocatalytic reaction. Transition state theory concepts are central to interpreting the simulation results.

The hydrolysis reaction proceeds through a tetrahedral intermediate, which represents the transition state of the reaction. mdpi.com Computational modeling, particularly MD simulations, has been used to study the formation and stabilization of this intermediate within the enzyme's active site. researchgate.netmdpi.com The stability of this transition state is critical for catalysis, and it is stabilized by hydrogen bonds with amino acid residues in the enzyme's "oxyanion hole". mdpi.com

Computational studies have focused on understanding the diastereoselectivity of lipases, which is a kinetic phenomenon. By modeling the interaction of different this compound isomers with the enzyme, researchers can rationalize why the hydrolysis of the desired l-menthyl propionate is faster than that of other isomers. researchgate.netfrontiersin.org For example, simulations of the P. alcaligenes lipase showed that mutations could increase the steric barrier for non-target isomers, thereby slowing their reaction rate and increasing the diastereomeric excess of the desired l-menthol product. researchgate.netnih.gov Quantum chemical calculations have also been employed to study the active intermediates in related enzymatic reactions, suggesting that such methods can clarify the electronic nature of the transition states involved in this compound hydrolysis. acs.orgnih.gov

Predictive Modeling of Reactivity, Stability, and Structure-Activity Relationship (SAR)

Predictive models are essential for linking the chemical structure of this compound to its biological activity and reactivity. Structure-Activity Relationship (SAR) studies, often supported by computational methods, have been conducted to understand and predict the efficacy of this compound in various contexts, from pharmacology to pest control.

SAR studies have shown that the bioactivity of menthol (B31143) derivatives is highly dependent on the nature of the ester functional group. scialert.netacademicjournals.org In the context of insecticidal activity, this compound was found to be highly toxic against several stored-product insects. bioline.org.br The SAR analysis suggests that the propionate moiety enhances activity compared to l-menthol alone. This is attributed to the electronic properties of the side chain; the additional methyl group in the propionate ester increases the negative charge on the functional carbon atom, which is correlated with higher insecticidal activity. scialert.netcore.ac.uk Conversely, derivatives with bulkier groups like menthyl benzoate (B1203000) showed a lack of activity, highlighting the specific structural requirements for this biological effect. academicjournals.orgbioline.org.br